2-[(2-Chloroacetyl)amino]pent-4-enoic acid
Overview
Description
NSC 270558 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 270558 involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The initial step typically involves the preparation of intermediate compounds, which are then subjected to various chemical reactions to form NSC 270558. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of NSC 270558 is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The process involves rigorous quality control measures to ensure consistency and purity of the final product. Advanced techniques such as high-performance liquid chromatography and mass spectrometry are employed to monitor the production process.
Chemical Reactions Analysis
Types of Reactions
NSC 270558 undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation Reactions: Typically involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction Reactions: Often utilize reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Commonly involve halogenating agents or nucleophiles to replace specific functional groups within the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Scientific Research Applications
NSC 270558 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases. It is also used in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of NSC 270558 involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, NSC 270558 may bind to enzymes or receptors, altering their activity and influencing cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
NSC 270558 can be compared to other similar compounds to highlight its unique properties and advantages.
Similar Compounds: Compounds such as NSC 123456 and NSC 789012 share structural similarities with NSC 270558 but differ in their specific functional groups and reactivity.
Uniqueness: NSC 270558 stands out due to its higher stability under various conditions and its ability to undergo a broader range of chemical reactions. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]pent-4-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3/c1-2-3-5(7(11)12)9-6(10)4-8/h2,5H,1,3-4H2,(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVZJDYUSKBMAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313475 | |
Record name | 2-[(2-chloroacetyl)amino]pent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50313475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67206-16-0 | |
Record name | 2-[(2-Chloroacetyl)amino]-4-pentenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67206-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 270558 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067206160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC270558 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270558 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(2-chloroacetyl)amino]pent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50313475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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